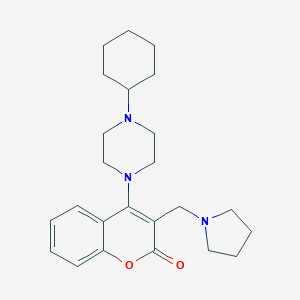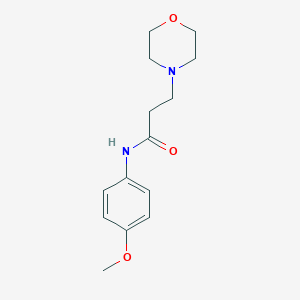
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BEHP, is a synthetic compound that belongs to the class of pyrrolones. It has been extensively studied for its potential applications in scientific research. BEHP is a highly functionalized molecule that exhibits a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. It is believed to exert its biological effects through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer, and to induce cell death in cancer cells.
Biochemical and physiological effects
This compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of various cancer cell lines. In addition, this compound has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a highly functionalized molecule that can be easily modified to yield other biologically active compounds. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. In addition, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the synthesis of novel derivatives of this compound that exhibit enhanced biological activity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of new drugs for the treatment of inflammation and cancer. Additionally, the antibacterial activity of this compound could be further explored for the development of new antibiotics.
Synthesis Methods
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is synthesized by the reaction of 4-benzyloxy-3-hydroxy-5-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one with ethylene glycol in the presence of a base. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield this compound. The synthesis of this compound is a multi-step process that requires careful handling of the reagents and reaction conditions.
Scientific Research Applications
4-benzoyl-5-(4-ethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has also been used as a starting material for the synthesis of other biologically active compounds.
properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4Z)-5-(4-ethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-2-27-16-10-8-14(9-11-16)18-17(19(24)15-6-4-3-5-7-15)20(25)21(26)22(18)12-13-23/h3-11,18,23-24H,2,12-13H2,1H3/b19-17- |
InChI Key |
AJSAJJBHVUYUFK-ZPHPHTNESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCO |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)

![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)

![N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)